molecular formula C12H22FNO4 B13498816 (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoicacid

(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoicacid

Cat. No.: B13498816
M. Wt: 263.31 g/mol
InChI Key: DTYYSSYVARIMHT-QMMMGPOBSA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid: is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methyl group on a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Fluorination: Introduction of the fluorine atom can be achieved through nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST).

    Methylation: The methyl group is introduced via alkylation reactions using methyl iodide or similar alkylating agents.

    Formation of Hexanoic Acid Backbone: The hexanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensations or Grignard reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of protective groups and selective reagents is crucial to avoid side reactions and achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the carbonyl group to yield alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of azides or thiol-substituted compounds.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
  • Utilized in the synthesis of peptide analogs for biological research.

Medicine:

  • Explored for its potential as a drug candidate due to its unique structural features.
  • Studied for its ability to interact with specific biological targets, such as enzymes or receptors.

Industry:

  • Used in the production of specialty chemicals and intermediates for pharmaceuticals.
  • Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc protecting group and the fluorine atom can influence the compound’s binding affinity and selectivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural features and the nature of the target.

Comparison with Similar Compounds

    tert-Butyl carbamate: Shares the Boc protecting group but lacks the fluorine and methyl groups.

    5-Fluoro-2-methylhexanoic acid: Contains the fluorine and methyl groups but lacks the Boc protecting group.

    N-Boc-hydroxylamine: Contains the Boc protecting group but differs in the rest of the structure.

Uniqueness:

  • The combination of the Boc protecting group, fluorine atom, and methyl group on a hexanoic acid backbone makes (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid unique.
  • Its structural features provide specific reactivity and binding properties that are not found in similar compounds.

This detailed article provides a comprehensive overview of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H22FNO4

Molecular Weight

263.31 g/mol

IUPAC Name

(2S)-5-fluoro-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C12H22FNO4/c1-11(2,3)18-10(17)14-8(9(15)16)6-7-12(4,5)13/h8H,6-7H2,1-5H3,(H,14,17)(H,15,16)/t8-/m0/s1

InChI Key

DTYYSSYVARIMHT-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(C)(C)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(C)(C)F)C(=O)O

Origin of Product

United States

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